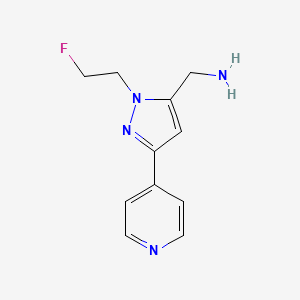

(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Description

(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-based small molecule featuring a 2-fluoroethyl group at the N1 position, a pyridin-4-yl substituent at C3, and a primary amine at the C5-methylene position.

Properties

IUPAC Name |

[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNLSDKHHIXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis pathways, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is C11H16FN5, with a molecular weight of 237.28 g/mol. Its structure includes a pyrazole ring, a pyridine moiety, and a fluoroethyl substituent, which enhances its lipophilicity and potential for membrane permeability.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The following table summarizes key biological activities associated with pyrazole derivatives, including our compound of interest:

The mechanism of action for (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine involves binding interactions with target proteins. The fluoroethyl group enhances the compound's reactivity and stability, facilitating its interaction with enzymes and receptors. These interactions can lead to:

- Altered Enzyme Activity: The compound may inhibit or activate specific enzymes, impacting metabolic processes.

- Receptor Modulation: Binding to receptors can influence signaling pathways, potentially leading to therapeutic effects.

Synthesis Pathways

The synthesis of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine typically involves several steps:

- Formation of the Pyrazole Ring: This involves reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Pyridine Group: Coupling the pyrazole ring with a pyridine derivative using palladium-catalyzed cross-coupling reactions.

- Addition of the Fluoroethyl Group: Achieved through nucleophilic substitution reactions involving fluoroethyl halides.

- Formation of the Methanamine Group: Finalizing the structure through appropriate chemical transformations.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

- Antibacterial Activity: Research indicates that compounds similar to (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine exhibit significant antibacterial properties against resistant strains like MRSA .

- Cancer Therapy: Investigations into pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through targeted enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

- Fluoroethyl vs. Methoxyethyl : The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to methoxyethyl (), as fluorine’s electronegativity reduces oxidative metabolism .

- Pyridin-4-yl vs. Pyridin-3-yl : Pyridin-4-yl’s para-substitution (vs. meta in ) may influence π-stacking or hydrogen-bonding interactions with biological targets .

- Trifluoromethyl (CF₃) vs. Pyridinyl substituents, especially at C3, may enhance solubility via hydrogen bonding .

Preparation Methods

Synthesis of the Pyrazole Core

The foundational step involves synthesizing the pyrazole ring, which can be achieved through various established methods:

- Hydrazine-mediated cyclization: Hydrazine derivatives react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones under reflux conditions to form the pyrazole ring.

- Oxidative cyclization: Using oxidants such as hydrogen peroxide or peracids to cyclize appropriate precursors, especially when starting from hydrazones or hydrazides.

Introduction of the 2-Fluoroethyl Group

The fluoroethyl group is typically introduced via nucleophilic substitution reactions:

- Nucleophilic substitution on halogenated intermediates: Using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) reacting with nucleophilic nitrogen centers in the pyrazole ring or its derivatives.

- Reaction conditions: Refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with base catalysts like potassium carbonate or cesium carbonate to facilitate substitution.

- The process involves first preparing a pyrazole derivative with a suitable leaving group, then reacting it with 2-fluoroethyl halides under reflux, leading to the attachment of the fluoroethyl group.

Attachment of the Pyridin-4-yl Group

The pyridinyl moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions:

- Nucleophilic substitution: Using 4-chloropyridine or 4-fluoropyridine derivatives reacting with nucleophilic sites on the pyrazole intermediate.

- Catalytic coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can also be employed for high-yielding attachment.

Reduction of Nitro Groups (If Present)

In some synthetic routes, nitro groups are reduced to amines:

- Catalytic hydrogenation: Using hydrogen gas over catalysts such as palladium on carbon (Pd/C) or platinum.

- Chemical reduction: Employing reagents like tin chloride or iron powder in acidic media.

Final Purification and Characterization

The synthesized compound is purified via recrystallization or chromatography and characterized using NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Table Summarizing Preparation Methods

Research Highlights and Notes

- The synthesis typically employs multi-step reactions with careful control of temperature and reaction conditions to optimize yield and purity.

- Reagents like 2-fluoroethyl halides are crucial for introducing the fluoroethyl group, which enhances the compound's biological activity.

- Catalytic hydrogenation is the preferred method for nitro reduction, ensuring high purity of the amino group.

- The overall synthesis strategy emphasizes modular assembly , allowing for structural modifications to optimize pharmacological properties.

Q & A

Basic: What are the recommended synthetic routes for (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step processes:

- Step 1: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole core.

- Step 2: Introduction of the 2-fluoroethyl group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60–80°C) .

- Step 3: Coupling of the pyridin-4-yl moiety via Suzuki-Miyaura cross-coupling or direct substitution .

- Step 4: Functionalization with the methanamine group through reductive amination or protective-group strategies .

Optimization Tips:

- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .

- Employ flow chemistry for scalability and improved yield in fluorinated intermediate synthesis .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and purity. Fluorine-19 NMR is critical for verifying the fluoroethyl group .

- HPLC-MS: To assess purity (>95%) and molecular weight confirmation .

- IR Spectroscopy: Identification of amine (-NH₂) and pyrazole ring vibrations .

- X-ray Crystallography: For absolute structural determination (if single crystals are obtained), though this requires high-purity samples .

Advanced: How does the fluoroethyl substituent influence the compound's electronic and steric properties, and what implications does this have for target binding?

Answer:

- Electronic Effects: The electron-withdrawing fluorine atom increases the pyrazole ring's electrophilicity, enhancing hydrogen bonding with target proteins (e.g., enzymes or receptors) .

- Steric Effects: The 2-fluoroethyl group introduces moderate steric hindrance, potentially improving selectivity by preventing off-target interactions .

- Lipophilicity: Fluorine enhances membrane permeability, critical for in vivo bioavailability .

Methodological Insight:

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and predict binding affinities .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Answer:

Contradictions may arise due to:

- Metabolic Instability: Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways .

- Solubility Issues: Modify salt forms (e.g., hydrochloride) or employ co-solvents (e.g., PEG) to enhance aqueous solubility .

- Species-Specific Differences: Cross-validate results using humanized cell lines or transgenic animal models .

Experimental Design:

- Conduct parallel in vitro (cell-based assays) and in vivo (PK/PD studies) experiments under standardized conditions .

Advanced: How can computational methods like molecular docking predict the compound's interaction with biological targets?

Answer:

- Target Selection: Prioritize receptors/enzymes with known pyrazole-binding domains (e.g., kinase inhibitors, GPCRs) .

- Docking Workflow:

- Prepare the compound’s 3D structure (e.g., using Open Babel).

- Simulate flexible docking with AutoDock Vina to assess binding poses.

- Validate with molecular dynamics (MD) simulations to evaluate stability .

Case Study:

- Pyrazole derivatives show affinity for α-synuclein aggregation sites, suggesting potential in neurodegenerative disease research .

Basic: What are the primary biological targets and assays used in preliminary evaluations?

Answer:

- Targets: Kinases (e.g., JAK2), neurotransmitter receptors (e.g., 5-HT₃), and amyloidogenic proteins .

- Assays:

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can continuous flow reactors address them?

Answer:

Challenges:

- Low yields in fluorination steps due to reagent sensitivity.

- Purification difficulties from byproducts (e.g., di-alkylated impurities) .

Solutions:

- Flow Chemistry: Enables precise temperature control and safer handling of volatile fluorinated reagents .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How to design SAR studies to explore modifications at the pyrazole and pyridine rings?

Answer:

SAR Strategy:

- Pyrazole Modifications:

- Vary substituents at positions 1 (alkyl/fluoroalkyl) and 3 (heteroaryl groups) to assess steric/electronic effects .

- Pyridine Modifications:

- Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups to modulate π-π stacking .

Experimental Approach:

- Synthesize a library of analogs via combinatorial chemistry.

- Use high-throughput screening (HTS) to rank binding affinities and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.